3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which are part of the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a benzothiazole moiety, a chromenone moiety, and a propanoate moiety.Scientific Research Applications
Synthesis and Biological Evaluation
Research into compounds like 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate often begins with their synthesis and subsequent evaluation for biological activities. For instance, Nagaraja et al. (2020) described the synthesis and characterization of derivatives that showed significant antimicrobial efficacy against various microbial strains, indicating their potential as lead compounds for drug development (Nagaraja, O., Bodke, Y., Kenchappa, R., & Kumar, S. R., 2020).
Antitumor Activity
Compounds with benzothiazole and chromen moieties have been explored for their antitumor properties. El-Helw et al. (2019) synthesized novel chromenones bearing a benzothiazole moiety and evaluated their in vitro antitumor activities against several cancer cell lines, revealing significant anticancer activities (El-Helw, E. A., Derbala, H. A., El-Shahawi, M. M., Salem, M. S., & Ali, M. M., 2019).
Antimicrobial Activity and Coatings
The integration of benzothiazole and chromen derivatives into polymers for antimicrobial coatings has also been investigated. El‐Wahab et al. (2014) reported on a coumarin-thiazole derivative that, when incorporated into polyurethane varnishes, exhibited significant antimicrobial effects, suggesting applications in protective coatings (El‐Wahab, H. A., El-Fattah, M. A., El-Khalik, N. A., Nassar, H., & Abdelall, M. M., 2014).
Sensing Applications
Further, these compounds have been studied for their potential as chemical sensors. Wang et al. (2015) synthesized coumarin benzothiazole derivatives that showed promise as chemosensors for cyanide anions, demonstrating the versatility of these molecules beyond their biological activity (Wang, K., Liu, Z.-q., Guan, R., Cao, D., Chen, H., Shan, Y., Wu, Q., & Xu, Y., 2015).
Future Directions
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-11(2)21(24)26-13-8-9-14-16(10-13)25-12(3)18(19(14)23)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWGTNZOSKNVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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